HCV Replicon Inhibitory Potency: 2'-O-Methylcytidine vs. 2'-C-Methyladenosine
In the HBI10A subgenomic HCV replicon cell line, 2'-O-methylcytidine exhibited an EC50 of 11 μM at 72 h, compared with 2'-C-methyladenosine which achieved an EC50 of 0.1 μM [1]. In contrast, the compound was inactive (EC50 > 100 μM) in the HBIII27 replicon line, whereas 2'-C-methyladenosine retained potent activity (EC50 = 0.3 μM) [2]. This represents a >100‑fold potency difference and demonstrates cell‑line‑dependent metabolic activation of the 2'-O-methyl analog.
| Evidence Dimension | Antiviral potency (EC50) in HCV subgenomic replicon cells |
|---|---|
| Target Compound Data | EC50 = 11 μM (HBI10A cells, 72 h); >100 μM (HBIII27 cells, 72 h) |
| Comparator Or Baseline | 2'-C-methyladenosine: EC50 = 0.1 μM (HBI10A, 72 h); EC50 = 0.3 μM (HBIII27, 72 h) |
| Quantified Difference | 110‑fold less potent in HBI10A; inactive (>333‑fold difference) in HBIII27 |
| Conditions | HCV subgenomic replicon cell lines HBI10A and HBIII27; treatment duration 72 h; measured by in situ ribonuclease protection assay (RPA) |
Why This Matters
Because of the large potency gap and cell‑line dependence, 2'-O-methylcytidine is not a general substitute for 2'-C-methyladenosine in antiviral screens; its use should be restricted to studies of intracellular nucleotide metabolism or to systems where 2'-O-methyl-CTP formation is unblocked.
- [1] Tomassini JE, et al. Antimicrob Agents Chemother. 2005;49(5):2050-2058. (EC50 values at 72 h in HBI10A cells). View Source
- [2] Tomassini JE, et al. Antimicrob Agents Chemother. 2005;49(5):2050-2058. (Table 1 data for HBIII27 cells). View Source
